

3-Formylpyridine 1-oxide structural characterization

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Compound of Interest

Compound Name: 3-Formylpyridine 1-oxide

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An In-Depth Technical Guide to the Structural Characterization of **3-Formylpyridine 1-Oxide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile precursor for more complex molecular architectures. Its unique electronic and structural properties, arising from the interplay between the electron-withdrawing formyl group and the electron-donating N-oxide moiety, dictate its reactivity and biological activity. A thorough understanding of its three-dimensional structure and spectroscopic fingerprint is therefore paramount for its effective utilization. This technical guide provides a comprehensive overview of the essential techniques for the structural characterization of **3-Formylpyridine 1-oxide**, including single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and computational modeling. Each section details the theoretical underpinnings of the technique, provides field-proven experimental protocols, and discusses the interpretation of the resulting data, offering a holistic and practical framework for researchers in the field.

Introduction: The Significance of 3-Formylpyridine 1-Oxide

Pyridine N-oxides are a class of heterocyclic compounds that have garnered considerable attention due to their unique chemical reactivity and biological significance[1][2]. The N-oxide functional group modulates the electronic properties of the pyridine ring, acting as an electron-donating group through resonance while also influencing steric accessibility. This dual nature makes pyridine N-oxides valuable intermediates in organic synthesis, allowing for regioselective substitutions that are often challenging to achieve with the parent pyridine[3].

3-Formylpyridine 1-oxide, in particular, incorporates a reactive aldehyde functionality, making it a key building block for the synthesis of a wide array of derivatives, including oximes, imines, and alcohols, which are prevalent scaffolds in pharmacologically active molecules[4][5]. The precise arrangement of atoms, bond lengths, and angles, as well as the electronic distribution within the molecule, are critical determinants of its chemical behavior. This guide outlines the primary analytical methodologies required to elucidate these structural features.

Molecular Structure Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at atomic resolution[6][7][8]. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's conformation and packing in the solid state.

Causality Behind Experimental Choices

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction[9][10]. For a small molecule like **3-Formylpyridine 1-oxide**, slow evaporation from a suitable solvent or solvent/anti-solvent diffusion are common and effective crystallization techniques. The choice of solvent is critical; it must be one in which the compound is sparingly soluble, allowing for slow, ordered growth. The crystal should ideally be between 0.1 and 0.5 mm in all dimensions to ensure optimal diffraction intensity without causing excessive X-ray absorption[9][10].

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth:
 - Dissolve **3-Formylpyridine 1-oxide** in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
 - Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
 - Alternatively, use a vapor diffusion setup where a less volatile solvent in which the compound is soluble is allowed to slowly mix with a more volatile solvent in which it is insoluble.
- Crystal Mounting and Data Collection:
 - Select a well-formed, transparent crystal under a microscope.
 - Mount the crystal on a goniometer head using a cryoprotectant oil.
 - Place the mounted crystal on the diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage[6].
 - An intense, monochromatic X-ray beam (often Mo K α , $\lambda = 0.71073 \text{ \AA}$, or Cu K α , $\lambda = 1.5418 \text{ \AA}$) is directed at the crystal[6].
 - The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or pixel detector)[10].
- Structure Solution and Refinement:
 - The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group.
 - The structure is solved using direct methods, which are highly effective for small molecules[10].

- The initial atomic positions are refined against the experimental data to achieve the best fit, resulting in a final, high-resolution molecular structure.

Expected Structural Parameters

While a specific crystal structure for **3-Formylpyridine 1-oxide** is not publicly available as of this writing, we can predict key structural features based on related compounds like pyridine 1-oxide[11]. The molecule is expected to be largely planar. The N-O bond length is a key indicator of the electronic nature of the N-oxide and is anticipated to be around 1.34-1.35 Å[3][11]. The C=O bond of the formyl group will be approximately 1.21 Å. Intermolecular interactions, such as C-H...O hydrogen bonds involving the N-oxide oxygen and the formyl oxygen, are likely to play a significant role in the crystal packing.

Parameter	Expected Value	Basis of Expectation
N1-O1 Bond Length	~1.34 Å	Comparison with pyridine 1-oxide[11]
C3-C7 Bond Length	~1.48 Å	Single bond between sp ² carbons
C7=O2 Bond Length	~1.21 Å	Standard C=O double bond length
Pyridine Ring	Planar	Aromatic nature
Intermolecular Interactions	C-H...O hydrogen bonds	Presence of H-bond donors and acceptors

Spectroscopic Characterization

Spectroscopic techniques provide complementary information about the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution[12]. ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively.

The choice of a deuterated solvent is critical for NMR. It must dissolve the sample and should not have signals that overlap with the analyte's resonances[12][13]. Deuteriochloroform (CDCl_3) is a common choice for many organic molecules. For **3-Formylpyridine 1-oxide**, which is more polar, DMSO-d_6 or methanol-d_4 may also be suitable. A sample concentration of 5-20 mg in 0.6 mL of solvent is typical for ^1H NMR, while higher concentrations may be needed for ^{13}C NMR[14].

- Sample Preparation:
 - Accurately weigh 10-20 mg of **3-Formylpyridine 1-oxide**.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial[14].
 - Transfer the solution to a 5 mm NMR tube, ensuring a liquid height of 4-5 cm[14].
 - Cap the tube and wipe the exterior clean.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer[15].
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity[14].
 - Tune the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using standard pulse sequences.

The N-oxide group significantly influences the chemical shifts of the pyridine ring protons and carbons, generally causing a downfield shift compared to the parent pyridine. The formyl proton will appear as a singlet at a characteristic downfield chemical shift.

1H NMR	Expected δ (ppm)	Multiplicity	Assignment
Aldehyde-H	~10.0	s	CHO
Ring-H2	~8.4	d	H adjacent to N-O
Ring-H6	~8.2	d	H adjacent to N-O
Ring-H4	~7.5	t	H meta to N-O
Ring-H5	~7.4	t	H meta to N-O

13C NMR	Expected δ (ppm)	Assignment
Aldehyde-C	~190	C=O
Ring-C2	~140	C adjacent to N-O
Ring-C6	~138	C adjacent to N-O
Ring-C4	~127	C meta to N-O
Ring-C5	~126	C meta to N-O
Ring-C3	~135	C bearing CHO

Note: The exact chemical shifts can vary depending on the solvent and concentration. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule[16]. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

For solid samples like **3-Formylpyridine 1-oxide**, the KBr pellet technique is a common transmission method. This involves grinding the sample with potassium bromide, which is transparent in the mid-IR range, and pressing it into a thin, transparent disk[17][18][19]. This ensures that the IR beam can pass through the sample. Alternatively, Attenuated Total Reflectance (ATR) is a simpler technique that requires minimal sample preparation, where the solid is pressed directly onto a crystal (e.g., diamond or ZnSe)[16][18].

- Sample Preparation:
 - Grind 1-2 mg of **3-Formylpyridine 1-oxide** with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[17].
 - Place the mixture into a pellet die.
 - Apply pressure using a hydraulic press to form a transparent pellet[17].
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

The IR spectrum of **3-Formylpyridine 1-oxide** will be characterized by several key absorption bands.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (aldehyde)	~1700-1720	Strong
C-H Stretch (aldehyde)	~2720 and ~2820	Medium (often two weak bands)
N-O Stretch	~1250-1300	Strong
C=C/C=N Ring Stretches	~1400-1600	Medium to Strong
C-H Bending (out-of-plane)	~700-900	Strong

Computational Modeling

Computational chemistry provides a theoretical framework to complement experimental data. Density Functional Theory (DFT) calculations can be used to predict the optimized geometry,

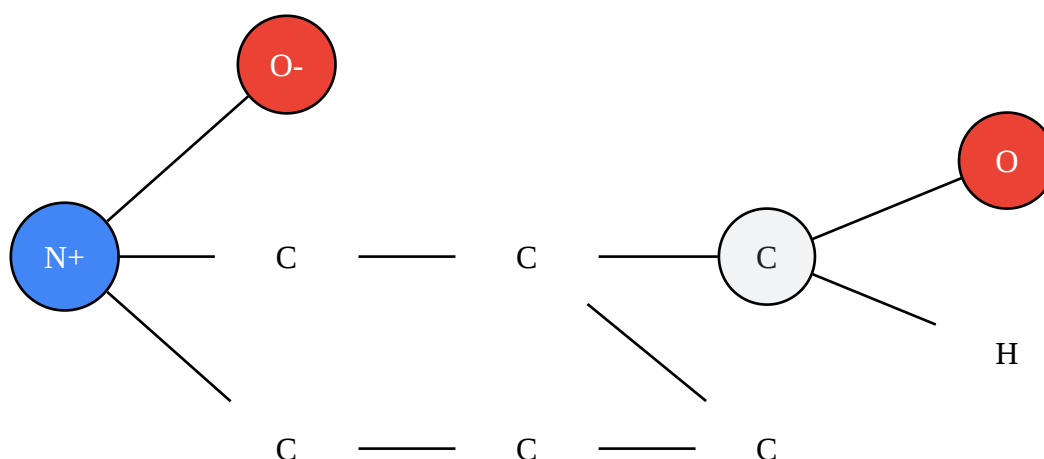
vibrational frequencies, and electronic properties of **3-Formylpyridine 1-oxide**[\[20\]](#)[\[21\]](#)[\[22\]](#).

Causality Behind Methodological Choices

DFT methods, such as B3LYP with a basis set like 6-31G*, offer a good balance between computational cost and accuracy for organic molecules[\[20\]](#)[\[21\]](#). These calculations can provide an optimized 3D structure in the gas phase, which can be compared to the solid-state structure from X-ray crystallography. Calculated vibrational frequencies can aid in the assignment of experimental IR spectra, and predicted NMR chemical shifts can help confirm structural assignments.

Visualizations and Workflows

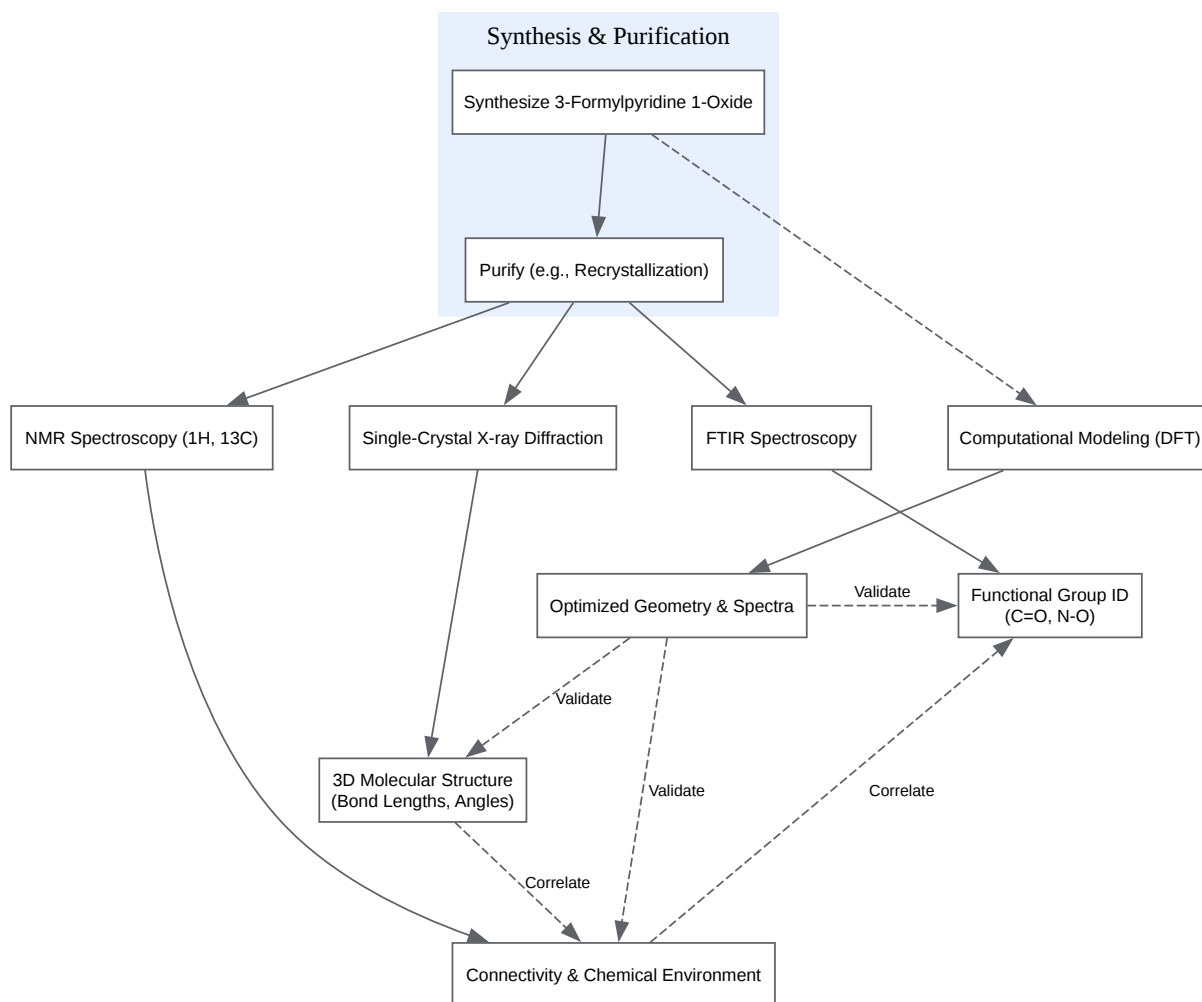
Molecular Structure



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Caption: Molecular structure of **3-Formylpyridine 1-oxide**.

Characterization Workflow



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Caption: Workflow for the comprehensive structural characterization.

Conclusion

The structural characterization of **3-Formylpyridine 1-oxide** is a multi-faceted process that relies on the synergistic application of crystallographic, spectroscopic, and computational techniques. Single-crystal X-ray diffraction provides the definitive solid-state structure, while NMR and IR spectroscopy offer crucial insights into the molecule's connectivity and functional groups in solution and bulk form. Computational modeling serves to unify these experimental findings with theoretical predictions. By following the detailed protocols and interpretative guidance presented in this guide, researchers can obtain a robust and comprehensive understanding of the structural features of **3-Formylpyridine 1-oxide**, thereby enabling its more effective application in drug discovery and chemical synthesis.

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